![molecular formula C21H22O4 B11012939 6'-methyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione](/img/structure/B11012939.png)
6'-methyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione
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Overview
Description
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its intricate arrangement of cyclohexane, cyclopentane, and chromene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione typically involves multi-step organic reactions. One common method includes the use of donor-acceptor cyclopropanes and α,β-unsaturated enamides in a chemo- and diastereo-selective (3 + 2) cycloaddition reaction. This reaction is promoted by NaOH as the sole catalyst, providing an efficient route to the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the NaOH-promoted cycloaddition reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to ring-opening or hydrogenation.
Substitution: Substitution reactions can occur at various positions on the chromene or cyclopentane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated spirocyclic compounds.
Scientific Research Applications
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6’-methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors involved in various biochemical pathways. The spirocyclic structure may allow it to interact with multiple targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
6’-Amino-3’-methyl-2’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile: This compound shares a similar spirocyclic structure but differs in its functional groups and ring composition.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2-dione]: Another spirocyclic compound with different ring systems and potential bioactivities.
Uniqueness
6’-Methyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromene]-4’,10’(1’H,9’H)-dione is unique due to its specific combination of cyclohexane, cyclopentane, and chromene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 6'-methyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromene]-4',10'(1'H,9'H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms that contribute to its pharmacological effects.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes:
- Formation of the cyclohexane core through cyclization reactions.
- Introduction of the pyrano and chromene moieties , which are crucial for the biological activity.
Recent studies have utilized microwave-assisted synthesis and one-pot multi-component reactions to enhance yield and reduce reaction times. The synthetic pathways often involve various catalytic methods to ensure high efficiency and selectivity in forming the desired product.
Anticancer Properties
One of the most significant areas of research surrounding this compound is its anticancer activity. Various studies have reported its efficacy against multiple cancer cell lines:
- In vitro studies demonstrated that derivatives of cyclohexane-1,3-dione, which include our compound of interest, showed notable cytotoxicity against several cancer types:
- Non-small-cell lung cancer (NSCLC) : IC50 values were determined for various derivatives, with some exhibiting potent inhibitory effects on cell proliferation.
- Colorectal cancer : The compound displayed significant anti-proliferative effects in cultured SW1116 colon cancer cells.
Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | H460 (NSCLC) | 5.2 |
Compound B | HT29 (Colorectal) | 7.3 |
Compound C | MKN-45 (Gastric) | 6.8 |
Compound D | U87MG (Glioma) | 4.5 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of tyrosine kinases : Studies have indicated that derivatives can inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are pivotal in cancer cell signaling pathways.
- Apoptosis induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Other Biological Activities
Beyond anticancer properties, research has indicated additional biological activities:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study by Mohareb et al. synthesized a series of cyclohexane-1,3-dione derivatives and evaluated their anticancer activities against six different cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, leading to the identification of promising candidates for further development.
Case Study 2: Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) modeling was employed to understand how structural features influence biological activity. The study revealed critical insights into how variations in molecular structure correlate with potency against specific cancer types.
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-7,16-dione |
InChI |
InChI=1S/C21H22O4/c1-12-18-15(13-6-5-7-14(13)20(23)24-18)10-16-17(22)11-21(25-19(12)16)8-3-2-4-9-21/h10H,2-9,11H2,1H3 |
InChI Key |
WEGHNHDZIDHMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4(CCCCC4)CC3=O)C5=C(CCC5)C(=O)O2 |
Origin of Product |
United States |
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